molecular formula C14H19N5O3S3 B1226159 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide

Cat. No. B1226159
M. Wt: 401.5 g/mol
InChI Key: ANNXJQNNQXTYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide is a sulfonamide.

Scientific Research Applications

Glutaminase Inhibition and Anticancer Properties

Compounds related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide have been explored for their role in inhibiting glutaminase, with potential anticancer applications. For instance, an analog of this compound exhibited similar potency and better solubility than BPTES, a known glutaminase inhibitor, and showed effectiveness in inhibiting the growth of human lymphoma B cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Synthesis and Molecular Modeling for Anticancer Applications

Research has focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, derivatives of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide, using DFT calculations and molecular modeling. These compounds showed potent cytotoxic activities against various cancer cell lines, particularly breast cancer (Abu-Melha, 2021).

Antimicrobial, Antifungal, and Antiviral Activities

Studies have explored benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety for their antimicrobial, antifungal, and antiviral properties. These compounds have shown promising results against tobacco mosaic virus and bacterial strains such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).

properties

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(diethylsulfamoyl)phenyl]acetamide

Molecular Formula

C14H19N5O3S3

Molecular Weight

401.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(diethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C14H19N5O3S3/c1-3-19(4-2)25(21,22)11-7-5-6-10(8-11)16-12(20)9-23-14-18-17-13(15)24-14/h5-8H,3-4,9H2,1-2H3,(H2,15,17)(H,16,20)

InChI Key

ANNXJQNNQXTYRF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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